Differential Kinase Inhibition: FLT3 vs. KIT
This compound exhibits a clear, quantifiable difference in its inhibitory potency against two closely related receptor tyrosine kinases, FLT3 and KIT. This intra-compound selectivity profile is a critical differentiator for scientific applications. In standardized enzymatic assays, the compound shows potent inhibition of FLT3 (IC50 < 50 nM) while displaying a measurable loss of potency against KIT (IC50 = 113 nM) [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (FLT3); IC50 = 113 nM (KIT) |
| Comparator Or Baseline | Activity on FLT3 is the baseline comparator for activity on KIT |
| Quantified Difference | The compound exhibits a >2.2-fold selectivity window for FLT3 over KIT (based on a lower-bound estimate of 113 nM / 50 nM). |
| Conditions | In vitro enzymatic assays using purified GST-fused cytoplasmic domains of human FLT3 and KIT at pH 7.9 [1]. |
Why This Matters
This data is essential for selecting the appropriate chemical tool for dissecting FLT3-specific signaling pathways, minimizing confounding effects from KIT inhibition.
- [1] BindingDB. (n.d.). BDBM239017 (US10028934, Compound 11). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=239017 View Source
